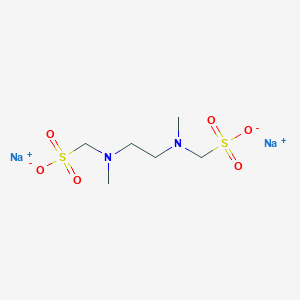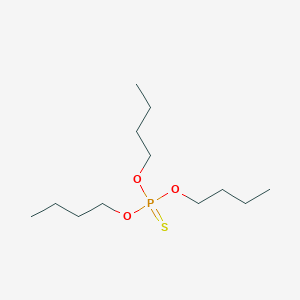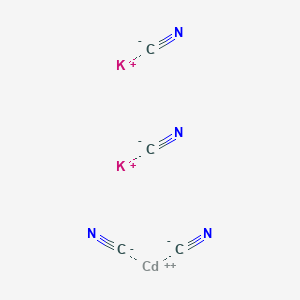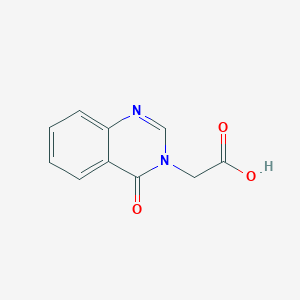
(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Descripción general
Descripción
“(4-Oxo-4H-quinazolin-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is also known as 2-(4-Oxo-4H-quinazolin-3-yl)-benzoic acid .
Molecular Structure Analysis
The molecular structure of “(4-Oxo-4H-quinazolin-3-yl)-acetic acid” is represented by the formula C11H10N2O3 . The molecular weight of this compound is 218.21 .Physical And Chemical Properties Analysis
“(4-Oxo-4H-quinazolin-3-yl)-acetic acid” has a molecular weight of 218.21 and a molecular formula of C11H10N2O3 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives for Biological Activity : Havaldar and Patil (2008) synthesized derivatives of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid and screened them for biological activity. The structures of these new compounds were confirmed using spectroscopic methods (Havaldar & Patil, 2008).
Anticancer Agents Development : Awad et al. (2018) developed α-aminophosphonates based on quinazolinone moiety as potential anticancer agents. They showed that these synthesized compounds exhibited significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Synthesis of 1, 2, 4 Triazole Derivatives : Another study by Havaldar and Patil (2008) involved the synthesis of 1, 2, 4 triazole derivatives from [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid and their subsequent screening for biological activity (Havaldar & Patil, 2008).
Antibacterial and Antifungal Activities : El-Shenawy (2017) utilized quinazolinylbenzoic acid as a precursor for synthesizing heterocyclic systems that demonstrated high antibacterial and antifungal activities (El-Shenawy, 2017).
Synthesis of 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One : Reddy et al. (2012) described the synthesis of this compound under eco-friendly conditions and green chemistry principles (Reddy et al., 2012).
Peptide Deformylase Inhibitors : A study in 2001 discovered potent, selective inhibitors of the Escherichia coli peptide deformylase, derived from (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, which could have implications in antibacterial applications (Apfel et al., 2001).
Antiallergy Agents : LeMahieu et al. (1983) prepared a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and evaluated them for antiallergic activity, finding significant potency in some compounds (LeMahieu et al., 1983).
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBICQPTZBHLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352567 | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
CAS RN |
14663-53-7 | |
| Record name | 4-Oxo-3(4H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




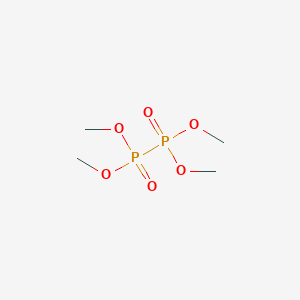
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)



